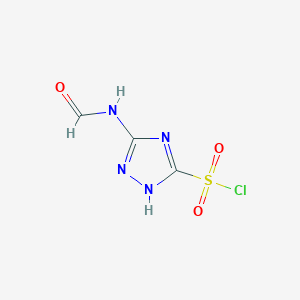
5-((1H-Imidazol-2-yl)thio)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((1H-Imidazol-2-yl)thio)-2-nitroaniline is a compound that features an imidazole ring, a nitro group, and an aniline moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Imidazol-2-yl)thio)-2-nitroaniline typically involves the formation of the imidazole ring followed by the introduction of the nitro and aniline groups. One common method involves the reaction of 2-mercaptoimidazole with 2-nitroaniline under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
5-((1H-Imidazol-2-yl)thio)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-[(1H-Imidazol-2-yl)sulfanyl]-2-phenylenediamine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 5-[(1H-Imidazol-2-yl)sulfanyl]-2-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
5-((1H-Imidazol-2-yl)thio)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.
作用机制
The mechanism of action of 5-((1H-Imidazol-2-yl)thio)-2-nitroaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-[(2-Sulfanylphenyl)amino]-1H-imidazole-4,5-dione: Similar structure but with a different functional group arrangement.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Contains a benzimidazole ring instead of an imidazole ring.
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide: Features additional functional groups and a thiazole ring.
Uniqueness
5-((1H-Imidazol-2-yl)thio)-2-nitroaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
55564-49-3 |
|---|---|
分子式 |
C9H8N4O2S |
分子量 |
236.25 g/mol |
IUPAC 名称 |
5-(1H-imidazol-2-ylsulfanyl)-2-nitroaniline |
InChI |
InChI=1S/C9H8N4O2S/c10-7-5-6(1-2-8(7)13(14)15)16-9-11-3-4-12-9/h1-5H,10H2,(H,11,12) |
InChI 键 |
XIMDARQERNOPAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1SC2=NC=CN2)N)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8731828.png)
![3-Methylbenzo[d]isothiazol-6-ol](/img/structure/B8731849.png)

![2,3-Dimethyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B8731856.png)


![4-(5-chloro-[1H]-indol-3-yl)-piperidine](/img/structure/B8731901.png)






